molecular formula C22H22N4O6S B11080544 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B11080544
M. Wt: 470.5 g/mol
InChI Key: HQCJTJDUOVXFPA-UHFFFAOYSA-N
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Description

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and a piperidine ring. It is often utilized in various fields such as chemistry, biology, and medicine due to its distinctive chemical properties .

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying various biological processes.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as derivatives of quinoline and piperidine. Some similar compounds include:

  • 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones
  • Pyrrolidine sulfonamides

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5 g/mol

IUPAC Name

1-(8-methoxyquinolin-5-yl)sulfonyl-N-(4-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H22N4O6S/c1-32-19-8-9-20(18-3-2-12-23-21(18)19)33(30,31)25-13-10-15(11-14-25)22(27)24-16-4-6-17(7-5-16)26(28)29/h2-9,12,15H,10-11,13-14H2,1H3,(H,24,27)

InChI Key

HQCJTJDUOVXFPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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